molecular formula C16H22N2O3 B6306653 Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 2102409-64-1

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B6306653
CAS RN: 2102409-64-1
M. Wt: 290.36 g/mol
InChI Key: MNAIZRFWAMYJPL-UHFFFAOYSA-N
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Description

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the CAS Number: 2102409-64-1 . It has a molecular weight of 290.36 . The compound is a light yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a light yellow liquid . It should be stored at room temperature .

Scientific Research Applications

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs) have been recognized for their significant role across various scientific disciplines, thanks to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These characteristics make BTAs valuable in nanotechnology, polymer processing, and biomedical fields, suggesting that structurally similar compounds, like Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, could find applications in these areas as well. The self-assembly into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature facilitating biomedical applications highlight the potential versatility of related compounds (Cantekin, de Greef, & Palmans, 2012).

Synthetic Approaches for Heterocyclic Compounds

Research on synthetic utilities of o-phenylenediamines, which are structurally distinct yet relevant due to their role in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, could provide insights into synthetic methodologies applicable to this compound. These approaches demonstrate the versatility of heterocyclic compounds in chemical synthesis, suggesting potential pathways for deriving novel compounds with diverse biological applications (Ibrahim, 2011).

Environmental Implications and Water Treatment

The study of benzodiazepine derivatives in environmental matrices underscores the importance of understanding the occurrence, persistence, and fate of chemical compounds in the environment. This research is particularly relevant for evaluating the environmental impact of pharmaceuticals and their transformation products, suggesting a potential area of application for environmental monitoring and water treatment technologies (Kosjek et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAIZRFWAMYJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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